molecular formula C18H16N2O3S B2589018 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 850932-24-0

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2589018
CAS No.: 850932-24-0
M. Wt: 340.4
InChI Key: VHIXSPAKGNLHJC-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that features both indole and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction between 1H-indole-3-sulfonyl chloride and indoline. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indoline-2,3-dione
  • 1H-indole-3-sulfonyl chloride

Uniqueness

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is unique due to the presence of both indole and indoline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXSPAKGNLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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